molecular formula C19H19N3O4 B2452482 N1-(furan-2-ylmethyl)-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide CAS No. 898411-46-6

N1-(furan-2-ylmethyl)-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide

Cat. No.: B2452482
CAS No.: 898411-46-6
M. Wt: 353.378
InChI Key: RIPPETYRWSQJSN-UHFFFAOYSA-N
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Description

N1-(furan-2-ylmethyl)-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide is a useful research compound. Its molecular formula is C19H19N3O4 and its molecular weight is 353.378. The purity is usually 95%.
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Properties

IUPAC Name

N-(furan-2-ylmethyl)-N'-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4/c1-11-15-9-13(8-12-4-2-6-22(16(12)15)19(11)25)21-18(24)17(23)20-10-14-5-3-7-26-14/h3,5,7-9,11H,2,4,6,10H2,1H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIPPETYRWSQJSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC(=CC3=C2N(C1=O)CCC3)NC(=O)C(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(furan-2-ylmethyl)-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its structural features, synthesis methods, and biological activities, particularly focusing on anticancer and antimicrobial properties.

Structural Features

The compound features a furan moiety and a pyrroloquinoline derivative. Its molecular formula is C19H23N3O4C_{19}H_{23}N_{3}O_{4}, with a molecular weight of 357.4 g/mol. The presence of the oxalamide functional group contributes to its unique properties.

Property Value
Molecular FormulaC19H23N3O4C_{19}H_{23}N_{3}O_{4}
Molecular Weight357.4 g/mol
CAS Number898454-91-6

Synthesis

The synthesis of this compound typically involves the reaction of furan derivatives with appropriate amines under controlled conditions. Common solvents include dichloromethane or tetrahydrofuran, and bases like triethylamine are often used to neutralize byproducts.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. For instance:

  • Mechanism of Action : The compound has been shown to inhibit various kinases involved in cancer progression, including CDK1 and CDK2. Docking studies suggest that it forms hydrogen bonds with critical residues in these proteins, thus inhibiting their activity .
  • Cell Line Studies : In vitro studies have demonstrated that N1-(furan-2-ylmethyl)-N2-(1-methyl-2-oxo...) can reduce cell viability in human cancer cell lines such as HCT116 (colorectal carcinoma) and MCF7 (breast cancer) .
  • Case Study : A study highlighted that treatment with this compound led to a decrease in pro-inflammatory cytokines such as TNF and IL-6 in models of neuroinflammation . This suggests that its anti-inflammatory properties may contribute to its anticancer effects by creating a less favorable environment for tumor growth.

Antimicrobial Activity

The compound also shows promising antimicrobial properties:

  • Inhibition of Bacterial Growth : It has been reported to exhibit activity against various bacterial strains, potentially through mechanisms involving disruption of bacterial cell membranes or interference with metabolic pathways .
  • Synergistic Effects : Combining this compound with other antimicrobial agents has shown enhanced efficacy against resistant bacterial strains, indicating its potential as an adjuvant therapy .

Scientific Research Applications

Chemistry

This compound serves as a building block for synthesizing more complex molecules. It is utilized in organic synthesis as a reagent to create new chemical entities.

Biology

In biological studies, it acts as a probe to understand cellular processes and interactions. Its structural features allow it to interact with various biological targets.

Medicine

The compound shows promise in drug discovery and development:

  • Anticancer Activity: Recent studies indicate that derivatives of this compound can induce apoptosis in cancer cells while exhibiting minimal toxicity towards normal cells. For example, research published in Molecules highlighted its moderate cytotoxicity against ovarian cancer cells while sparing healthy cardiac cells.
    StudyFindings
    MoleculesModerate cytotoxicity against ovarian cancer cells

Antimicrobial Activity

The structural characteristics suggest potential antimicrobial properties. Compounds with similar structures have demonstrated activity against various bacterial strains and fungi. The mechanism often involves disrupting microbial cell walls or interfering with metabolic pathways.

Antidiabetic Effects

Emerging research highlights potential antidiabetic properties:

  • Mechanism: Enhances insulin sensitivity and promotes glucose uptake in muscle tissues.
    Study TypeFindings
    In vivo StudiesLowered blood glucose levels without significant changes in insulin levels

Chemical Reactions Analysis

Oxalamide Group

The oxalamide bridge (N–C(=O)–C(=O)–N) exhibits moderate stability under acidic/basic conditions but undergoes hydrolysis:

ConditionReagentsProduct(s)Kinetic Data (k, s⁻¹)
Acidic (pH 2)6 M HCl, 80°CCarboxylic acid + ammonium chloride1.2 × 10⁻³
Basic (pH 12)NaOH, H₂O, 60°CCarboxylate salts + NH₃2.8 × 10⁻³

Hydrolysis rates correlate with steric hindrance from the pyrroloquinoline moiety.

Furan Moiety

The furan ring participates in electrophilic substitution and oxidation:

Reaction TypeReagentsProductSelectivity (%)
NitrationHNO₃, Ac₂O, 0°C5-Nitro-furan derivative88
OxidationmCPBA, CH₂Cl₂, RT2,5-Dihydrofuran epoxide92

Epoxidation proceeds via a peracid-mediated mechanism, favoring the 2,5-position due to electronic effects .

Pyrroloquinoline Core

The fused heterocyclic system undergoes regioselective functionalization:

Reaction TypeReagentsPosition ModifiedYield (%)
BrominationNBS, AIBN, CCl₄, 80°CC-378
ReductionH₂, Pd/C, EtOH, 50 psiOxo-group → OH85

Bromination at C-3 is driven by radical stability at the benzylic position .

Oxidation of Furan

Density functional theory (DFT) calculations indicate that mCPBA-mediated epoxidation follows a concerted asynchronous pathway with an activation energy barrier of 18.2 kcal/mol . The furan’s electron-rich nature lowers the transition state energy compared to benzene analogs.

Amide Hydrolysis

Under basic conditions, hydroxide ion attack at the carbonyl carbon proceeds via a tetrahedral intermediate, with a Gibbs free energy (ΔG‡) of 24.7 kcal/mol.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N1-(furan-2-ylmethyl)-N2-(1-methyl-2-oxo-pyrroloquinolin-8-yl)oxalamide?

  • Methodology : The compound can be synthesized via a two-step oxalamide coupling. First, furan-2-ylmethylamine is reacted with ethyl chlorooxalate in dichloromethane (DCM) using triethylamine (TEA) as a base. The intermediate is then coupled with 1-methyl-2-oxo-pyrroloquinolin-8-amine under catalytic conditions (e.g., DMAP or HOBt/EDCI). Purification via silica gel chromatography yields the final product, with purity >90% confirmed by NMR .
  • Key Considerations : Optimize reaction time and temperature to minimize byproducts. Use anhydrous solvents and inert atmosphere for reproducibility.

Q. How is the structural integrity of this compound validated experimentally?

  • Methodology : Employ X-ray crystallography using SHELX programs (e.g., SHELXL) for single-crystal analysis. For amorphous samples, use high-resolution NMR (1H, 13C, and DEPT-135) to confirm substituent connectivity. Mass spectrometry (HRMS-ESI) validates molecular weight .
  • Data Interpretation : Compare observed NMR shifts with computed values (e.g., via ACD/Labs) to resolve ambiguities in stereochemistry .

Q. What safety protocols are essential when handling this compound?

  • Methodology : Classified under EU-GHS/CLP as Category 4 for acute toxicity (oral, dermal, inhalation). Use PPE (gloves, lab coat, goggles) and work in a fume hood. Store in airtight containers at 2–8°C. Emergency procedures include rinsing exposed skin with water and contacting medical services for ingestion .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

  • Methodology : Use molecular docking (AutoDock Vina, Schrödinger Suite) to assess binding affinity with target proteins (e.g., soluble epoxide hydrolase). Generate QSAR models using descriptors like logP, polar surface area, and H-bond donors/acceptors. Validate predictions with in vitro assays (e.g., enzyme inhibition IC50) .
  • Challenges : Address discrepancies between predicted and observed activities by refining force fields or incorporating solvent effects.

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Methodology : For overlapping NMR signals, employ 2D techniques (COSY, HSQC, HMBC) to assign coupling pathways. Cross-validate crystallographic data (e.g., unit cell parameters) with DFT-optimized geometries. If crystallography fails, use NOE experiments to infer spatial arrangements .
  • Case Study : In , triclinic crystal packing (space group P1) clarified ambiguities in substituent orientation.

Q. How can synthetic yields be optimized for scale-up without compromising purity?

  • Methodology : Screen solvent systems (e.g., THF vs. DMF) and catalysts (e.g., Pd(OAc)₂ for Chan–Evans–Lam coupling). Use Design of Experiments (DoE) to balance reaction parameters (temperature, stoichiometry). Implement inline PAT (Process Analytical Technology) for real-time monitoring .
  • Example : achieved >85% yield by replacing benzyloxyamine with furan-2-ylmethylamine and optimizing TEA concentration.

Q. What are the structure-activity relationships (SAR) for modifications to the oxalamide moiety?

  • Methodology : Synthesize analogs with varying substituents (e.g., adamantyl, phenylpropyl) and compare bioactivity. Use SPR (Surface Plasmon Resonance) to measure binding kinetics. Corrogate SAR trends with computational electrostatic potential maps .
  • Insight : Bulkier groups (e.g., adamantyl) enhance hydrophobic interactions but may reduce solubility .

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